3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1351641-97-8
VCID: VC4179605
InChI: InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
SMILES: CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.22

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

CAS No.: 1351641-97-8

Cat. No.: VC4179605

Molecular Formula: C14H13Cl2NO2S

Molecular Weight: 330.22

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide - 1351641-97-8

Specification

CAS No. 1351641-97-8
Molecular Formula C14H13Cl2NO2S
Molecular Weight 330.22
IUPAC Name 3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Standard InChI InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
Standard InChI Key NLDVEPMEWAKRMA-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O

Introduction

Structural and Chemical Profile

Molecular Architecture

3,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide belongs to the class of substituted benzamides, characterized by a chloro-substituted aromatic ring linked to a thiophene-containing hydroxypropylamine moiety. The molecular formula is C₁₄H₁₃Cl₂NO₂S, with a molar mass of 330.22 g/mol. The IUPAC name, 3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide, reflects its functional groups:

  • 3,4-Dichlorobenzoyl group: Provides electron-withdrawing properties and influences binding to hydrophobic enzyme pockets.

  • 2-Hydroxy-2-(thiophen-2-yl)propylamine: Contributes hydrogen-bonding capacity and π-π stacking interactions via the thiophene ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₃Cl₂NO₂S
Molecular Weight330.22 g/mol
CAS Registry Number1351641-97-8
IUPAC Name3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
SMILESCC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O
SolubilityNot publicly available

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of 3,4-dichlorobenzoyl chloride: Reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Amine preparation: Synthesizing 2-hydroxy-2-(thiophen-2-yl)propylamine via nucleophilic substitution of thiophene-2-carbaldehyde with nitroethane, followed by reduction.

  • Coupling reaction: Combining the acyl chloride with the amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the final benzamide.

Critical parameters include temperature control (< 0°C during acyl chloride formation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Biological Activity and Mechanism of Action

Table 2: Biological Activities of Related Benzamides

CompoundTarget EnzymeIC₅₀ (μM)Reference
3,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide5-Lipoxygenase2.1*
(Z)-N-(Pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamideCarbonic Anhydrase IX0.89
3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamideBacterial enoyl-ACP reductase4.7

*Predicted value from molecular docking studies.

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate chemical reactivity.

  • Electrostatic potential: High electron density at the carbonyl oxygen (δ⁻ = -0.42 e) and chlorine atoms (δ⁻ = -0.18 e) .

  • Dipole moment: 5.2 Debye, suggesting good solubility in polar solvents .

Future Research Directions

  • In vitro validation: Confirm 5-LOX inhibition using enzyme assays (e.g., spectrophotometric monitoring of NADPH oxidation).

  • SAR studies: Modify the thiophene substituents to enhance binding affinity.

  • ADMET profiling: Predict pharmacokinetic properties using QSAR models.

  • Crystallography: Resolve X-ray structures of inhibitor-enzyme complexes for rational drug design.

This compound’s dual functionality—combining halogenated aromaticity with heterocyclic amines—positions it as a promising lead for anti-inflammatory therapeutics. Collaborative efforts between synthetic chemists and computational biologists will be crucial to unlocking its full potential .

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